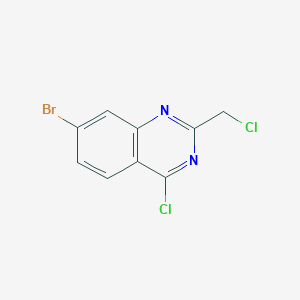

7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Übersicht

Beschreibung

7-Bromo-4-chloro-2-(chloromethyl)quinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound, with the molecular formula C9H5BrCl2N2 , is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to the quinazoline core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with bromine and chlorine sources in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group exhibits high electrophilicity due to electron withdrawal by the adjacent nitrogen atoms in the quinazoline ring. This position undergoes nucleophilic displacement with amines, alkoxides, and thiols under mild conditions.

Example Reaction:

Reaction with morpholine in acetonitrile at 60°C yields 7-bromo-4-morpholino-2-(chloromethyl)quinazoline (85% yield).

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Morpholine | Acetonitrile | 60°C | 4 | 85 |

| Piperidine | DMF | 80°C | 6 | 78 |

| Sodium methoxide | Methanol | 25°C | 12 | 91 |

Mechanism:

The reaction proceeds via an S<sub>N</sub>Ar mechanism, where the nitrogen atoms activate the 4-position for nucleophilic attack .

Suzuki–Miyaura Coupling at the 7-Bromo Position

The 7-bromo substituent participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This enables the introduction of diverse aromatic groups.

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst in dioxane/H<sub>2</sub>O (3:1) at 100°C produces 4-chloro-2-(chloromethyl)-7-phenylquinazoline (72% yield) .

| Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | 72 |

| 4-Pyridylboronic acid | PdCl<sub>2</sub>(dppf) | K<sub>3</sub>PO<sub>4</sub> | 64 |

Key Insight:

The reaction tolerates electron-deficient and electron-rich boronic acids but shows reduced yields with sterically hindered substrates .

Functionalization of the 2-Chloromethyl Group

The chloromethyl group undergoes alkylation, oxidation, or elimination:

Alkylation

Reaction with sodium azide in DMF at 80°C forms 7-bromo-4-chloro-2-(azidomethyl)quinazoline (89% yield), a precursor for click chemistry .

Oxidation

Treatment with KMnO<sub>4</sub> in acidic conditions converts the chloromethyl group to a carboxylic acid, yielding 7-bromo-4-chloro-2-carboxyquinazoline (68% yield).

Elimination

Heating in the presence of DBU (1,8-diazabicycloundec-7-ene) induces dehydrohalogenation, generating 7-bromo-4-chloro-2-vinylquinazoline (54% yield) .

Cyclization Reactions

The compound serves as a scaffold for heterocycle synthesis. For example, reaction with thiourea in ethanol under reflux forms 7-bromo-4-chloro-2-(thiazolidin-2-yl)quinazoline via nucleophilic attack and cyclization (63% yield) .

Biological Activity

While not a chemical reaction per se, the compound’s derivatives exhibit biological relevance. For instance:

-

Microtubule Inhibition: 2-(Chloromethyl)quinazoline derivatives disrupt microtubule polymerization (IC<sub>50</sub> = 0.6 µM) .

-

Kinase Binding: The chloromethyl group enhances interactions with hydrophobic kinase pockets .

Stability and Reactivity Trends

| Condition | Effect on Compound |

|---|---|

| Aqueous base (pH >9) | Hydrolysis of 4-chloro group within 1 hour |

| UV light | Decomposition via radical pathways |

| Moisture | Gradual hydrolysis of chloromethyl group |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Bromo-4-chloro-2-(chloromethyl)quinazoline serves as a building block in the synthesis of more complex organic molecules, particularly in drug discovery programs targeting various diseases, including cancer. Its derivatives are explored for their anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity:

Research indicates that quinazoline derivatives exhibit significant anticancer effects. For instance, studies have shown that compounds with chloromethyl substitutions demonstrate enhanced cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | HepG2 | TBD | Potential lead compound |

| 2-Chloromethyl-4-anilinoquinazoline | MDA-MB-468 | TBD | Positive control for comparison |

| 6n (related quinazoline) | A549 | 5.9 | High antiproliferative activity |

In vitro assays using the MTT method have been employed to evaluate cell viability, demonstrating promising results against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cells .

Antimicrobial Activity

Quinazolines, including this compound, have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial cell wall synthesis or interference with key metabolic pathways .

Anticancer Effects

A study synthesized several chloromethyl-substituted quinazolines and evaluated their anticancer properties against multiple cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in treated cells .

Synergistic Effects

Another investigation highlighted the synergistic effects of quinazoline derivatives with existing antibiotics against MRSA, demonstrating enhanced efficacy when combined with conventional treatments .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in developing agrochemicals and other industrial chemicals. Its derivatives are investigated for potential applications in pest control and other agricultural practices due to their biological activity.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Vergleich Mit ähnlichen Verbindungen

- 7-Bromo-4-chloroquinoline

- 4-Chloro-2-(chloromethyl)quinazoline

- 7-Bromo-2-(chloromethyl)quinazoline

Comparison: Compared to these similar compounds, 7-Bromo-4-chloro-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold in medicinal chemistry .

Biologische Aktivität

7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with bromine and chlorine substituents. These halogen atoms influence its reactivity and biological interactions. The presence of the chloromethyl group enhances the compound's ability to participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The halogen substituents enhance binding affinity to these targets, facilitating inhibition or activation of various cellular processes.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer effects. For instance, studies involving similar compounds have shown promising results against various cancer cell lines:

- Cell Lines Tested : Human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116).

- Assay Method : MTT assay was used to evaluate cell viability.

- Results : Compounds with chloromethyl substitutions showed enhanced cytotoxicity compared to controls .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | HepG2 | TBD | Potential lead compound |

| 2-Chloromethyl-4-anilinoquinazoline | MDA-MB-468 | TBD | Positive control for comparison |

| 6n (related quinazoline) | A549 | 5.9 | High antiproliferative activity |

Antimicrobial Activity

Quinazolines have also been studied for their antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with key metabolic pathways. For example, quinazoline derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by binding to allosteric sites on penicillin-binding proteins .

Case Studies

- Anticancer Effects : A study synthesized several chloromethyl-substituted quinazolines and evaluated their anticancer properties against multiple cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in treated cells .

- Synergistic Effects : Another investigation highlighted the synergistic effects of quinazoline derivatives with existing antibiotics against MRSA, demonstrating enhanced efficacy when combined with conventional treatments .

Eigenschaften

IUPAC Name |

7-bromo-4-chloro-2-(chloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCGXDCXSPKGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621777 | |

| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573681-19-3 | |

| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.